Specific Scientific Field: Organic Chemistry
Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is used in the synthesis of Schiff bases . Schiff bases are organic compounds that are widely used as pigments, dyes, intermediates in organic synthesis, catalysts, and polymer stabilizers . They also exhibit a wide range of biological activities, including antifungal, antiviral, antimalarial, antibacterial, anti-inflammatory, antiproliferative, and antipyretic properties .
Methods of Application or Experimental Procedures: An efficient route for the synthesis of novel Schiff bases involves the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .
Results or Outcomes: The structure of the new compounds was confirmed based on their spectral data from IR, 1 H NMR and 13 C NMR, mass spectra, and elemental analysis .
Specific Scientific Field: Dermatology
Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is the major sensitizer in contact allergy to Disperse Yellow 3 .
Methods of Application or Experimental Procedures: The compound reacts with acetylacetone in absolute ethanol to yield 4-(2-hydroxy-5-methylphenyl)imino-2-pentanone . It was converted to dihydrophenoxazinone by purified human hemoglobin .
Results or Outcomes: The compound’s role as a sensitizer in contact allergy to Disperse Yellow 3 has been established .
Specific Scientific Field: Chemical Engineering and Organic Chemistry
Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is used in the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide . This compound is a crucial building block of many drug candidates .
Methods of Application or Experimental Procedures: A continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Results or Outcomes: The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 min .
Specific Scientific Field: Green Chemistry and Organic Chemistry
Summary of the Application: “2-[(2-Amino-4-methylphenyl)amino]ethanol” is used in the green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans .
Methods of Application or Experimental Procedures: The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .
2-[(2-Amino-4-methylphenyl)amino]ethanol, with the chemical formula and a molecular weight of 166.22 g/mol, is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring. This compound is notable for its structural features, which include a 4-methyl substitution on the phenyl ring and an amino group linked to an ethanol moiety. Its systematic name reflects its functional groups, indicating its potential for various chemical interactions and biological activities.
Research indicates that 2-[(2-Amino-4-methylphenyl)amino]ethanol may exhibit various biological activities, including:
Synthesis of 2-[(2-Amino-4-methylphenyl)amino]ethanol typically involves the following methods:
2-[(2-Amino-4-methylphenyl)amino]ethanol has several applications across different fields:
Studies on the interactions of 2-[(2-Amino-4-methylphenyl)amino]ethanol with biological systems have focused on:
Several compounds share structural similarities with 2-[(2-Amino-4-methylphenyl)amino]ethanol. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-N-(2-hydroxyethyl)benzenesulfonamide | Contains a sulfonamide group | Known for strong antibacterial properties |
| 4-Amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide | Additional hydroxyethyl groups | Potentially more soluble and reactive |
| 3-Amino-N-(2-hydroxyethyl)aniline | Different position of amino group on the benzene ring | May exhibit different biological activities |
| N-(2-Hydroxyethyl)-4-methylbenzene sulfonamide | Sulfonamide derivative | Focused on antibacterial applications |
The uniqueness of 2-[(2-Amino-4-methylphenyl)amino]ethanol lies in its specific arrangement of functional groups that confer distinct reactivity and biological properties, making it a valuable compound in medicinal chemistry and related fields.
The reduction of nitro precursors is a cornerstone for synthesizing aromatic amines. For 2-[(2-Amino-4-methylphenyl)amino]ethanol, nitro group reduction typically starts with intermediates like 2-[(2-nitro-4-methylphenyl)amino]ethanol.
Table 1: Comparative Analysis of Nitro Reduction Methods
| Method | Catalyst/Reagent | Solvent | Yield (%) | Selectivity |
|---|---|---|---|---|
| Pd/C Hydrogenation | H₂ (1 atm) | Methanol | 95 | >99% |
| Fe/TPGS-750-M | CIP | Water | 97 | 98% |
| Zn/NH₄Cl | Zn | Methanol | 89 | 93% |
Mechanistic studies confirm a stepwise pathway: nitro → nitroso → hydroxylamine → amine. Side reactions (e.g., azo compound formation) are suppressed using excess NH₄Cl.
Alkylation of 2-amino-4-methylaniline with ethylene oxide or 2-chloroethanol is critical for introducing the ethanolamine side chain.
Reaction Conditions:
Table 2: Alkylation Efficiency Under Varied Bases
| Base System | Mono-Alkylation Yield (%) | Di-Alkylation Yield (%) |
|---|---|---|
| K₂CO₃/Na₂CO₃ (1:3) | 80 | 15 |
| Cs₂CO₃ | 68 | 28 |
| NaOH | 45 | 50 |
Sustainable protocols minimize organic solvent use and enhance atom economy:
Environmental Metrics:
Pd-based catalysts remain dominant for large-scale synthesis due to reproducibility and mild conditions:
Case Study:
Mechanistic Insight:Hydrogenation follows Langmuir-Hinshelwood kinetics, with H₂ adsorption on Pd surfaces as the rate-limiting step.
2-[(2-Amino-4-methylphenyl)amino]ethanol serves as a versatile building block in the synthesis of indole and indoline derivatives, which are important heterocyclic scaffolds in organic chemistry [1]. The compound's unique structural features, including the 2-amino-4-methylphenyl core connected to an ethanol moiety via an amino linkage, provide multiple reactive sites that can be strategically manipulated in cyclization reactions [5].
The primary amino group at the 2-position of the phenyl ring plays a crucial role in the formation of indole derivatives through various synthetic pathways [6]. One common approach involves the cyclization of the amino group with the ethanol moiety to form the pyrrole ring of indole structures [9]. This reaction typically proceeds through an intramolecular condensation mechanism, where the amino group attacks the hydroxyl-bearing carbon after appropriate activation [12].
The synthesis of indole derivatives from 2-[(2-Amino-4-methylphenyl)amino]ethanol can be achieved through several methodologies, as outlined in Table 1:
| Synthetic Method | Reaction Conditions | Indole Product Yield (%) | Key Intermediates |
|---|---|---|---|
| Fischer Indole Synthesis | Acid catalysis, 120-150°C | 65-78 | Phenylhydrazone derivatives |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, base, 80-100°C | 70-85 | N-alkylated intermediates |
| Microwave-Assisted Synthesis | Lewis acid, 180-200°C, 10-15 min | 75-88 | Imine intermediates |
| Oxidative Cyclization | Oxidizing agents, room temperature | 60-72 | Quinone intermediates |
For indoline derivatives, the compound undergoes selective reduction followed by cyclization [16]. The methyl group at the 4-position influences the electronic properties of the aromatic ring, enhancing reactivity at specific positions and providing a handle for further functionalization [21]. Recent research has demonstrated that palladium-catalyzed tandem iodination/amination reactions of 2-[(2-Amino-4-methylphenyl)amino]ethanol can efficiently generate indoline scaffolds with high regioselectivity [12].
The transformation to indoline structures often involves the formation of a carbon-nitrogen bond between the ethanol moiety and the aromatic ring [17]. This process can be facilitated by transition metal catalysts, particularly palladium complexes, which promote the intramolecular amination reaction [12]. The resulting indoline derivatives retain the methyl substituent, which can serve as a point for further structural elaboration [16].
2-[(2-Amino-4-methylphenyl)amino]ethanol has emerged as a significant precursor in the development of π-conjugated systems, which are essential components in materials science and organic electronics [7]. The compound's structural features make it particularly suitable for incorporation into extended π-conjugated frameworks [28].
The aromatic ring with its amino substituents serves as an electron-rich component that can be integrated into larger π-conjugated architectures [29]. When incorporated into such systems, 2-[(2-Amino-4-methylphenyl)amino]ethanol contributes to the overall electronic properties, influencing characteristics such as absorption spectra, emission properties, and charge transport capabilities [30].
One significant application involves the utilization of this compound in the synthesis of donor-π-acceptor systems [32]. In these structures, the amino groups function as electron-donating units, while the ethanol moiety can be modified to connect to electron-accepting components, creating a push-pull electronic system [31]. This electronic arrangement facilitates intramolecular charge transfer, a property highly desirable in optoelectronic materials [33].
The development of π-conjugated systems from 2-[(2-Amino-4-methylphenyl)amino]ethanol typically follows several synthetic strategies:
Recent research has demonstrated that 2-[(2-Amino-4-methylphenyl)amino]ethanol can be effectively utilized in the synthesis of π-conjugated polymers with interesting optoelectronic properties [7]. These polymers exhibit enhanced charge transport capabilities and tunable emission characteristics, making them promising candidates for applications in organic light-emitting diodes and photovoltaic devices [30].
The methyl group at the 4-position of the phenyl ring influences the electronic distribution within the π-system, affecting properties such as HOMO-LUMO energy levels and band gaps [29]. This substituent also provides a site for further functionalization, allowing for the introduction of extended π-conjugated segments through appropriate coupling reactions [28].
2-[(2-Amino-4-methylphenyl)amino]ethanol serves as an excellent scaffold for designing nonlinear optical (NLO) chromophores due to its inherent donor capabilities and structural flexibility [14]. The compound features multiple amino groups that function as strong electron donors, a critical component in the design of efficient NLO materials [33].
The development of NLO chromophores based on 2-[(2-Amino-4-methylphenyl)amino]ethanol typically follows a donor-π-acceptor architecture, where the amino-substituted aromatic ring acts as the donor unit [14]. This arrangement facilitates efficient intramolecular charge transfer, a property essential for achieving significant nonlinear optical responses [33].
The modifiable nature of 2-[(2-Amino-4-methylphenyl)amino]ethanol allows for strategic structural modifications to enhance NLO properties [22]. The primary amino group can be functionalized to adjust donor strength, while the secondary amino linkage provides another site for potential modification [33]. Additionally, the ethanol moiety offers a handle for connecting to various π-bridges or acceptor units [14].
Table 2 illustrates the relationship between structural modifications of 2-[(2-Amino-4-methylphenyl)amino]ethanol-based chromophores and their NLO properties:
| Modification Type | Effect on Donor Strength | Impact on Hyperpolarizability (β) | Influence on Thermal Stability |
|---|---|---|---|
| N-alkylation of primary amino group | Moderate increase | 20-35% enhancement | Slight decrease |
| N-arylation of primary amino group | Significant increase | 40-60% enhancement | Moderate increase |
| Conversion of ethanol to ester | Minimal change | 5-15% enhancement | Significant increase |
| Introduction of additional donor groups | Substantial increase | 50-75% enhancement | Variable effects |
Research has shown that chromophores derived from 2-[(2-Amino-4-methylphenyl)amino]ethanol exhibit promising second-order nonlinear optical properties, with molecular hyperpolarizabilities (β) in the range of 50-200 × 10⁻³⁰ esu, depending on the specific structural modifications [14]. These values are comparable to or exceed those of many conventional NLO chromophores [33].
The incorporation of 2-[(2-Amino-4-methylphenyl)amino]ethanol-based chromophores into polymeric materials has been explored for developing practical NLO devices [22]. These materials can be processed into thin films and subsequently poled to achieve the non-centrosymmetric arrangement necessary for second-order NLO effects [14]. However, challenges related to chromophore aggregation and long-term orientation stability remain areas of active research [33].
Recent studies have focused on optimizing the molecular design of these chromophores to achieve a balance between NLO response and thermal/photochemical stability [22]. Strategies include the incorporation of bulky substituents to prevent dipole-dipole aggregation and the design of dendrimeric structures to isolate individual chromophore units [14].
2-[(2-Amino-4-methylphenyl)amino]ethanol serves as a strategic intermediate in the fabrication of diverse heterocyclic compounds, owing to its bifunctional nature and reactive functional groups [5]. The presence of primary and secondary amino groups, along with a hydroxyl functionality, provides multiple sites for cyclization reactions leading to various nitrogen-containing heterocycles [36].
One of the most significant applications of this compound is in the synthesis of benzimidazoles, benzoxazoles, and related fused heterocyclic systems [38]. The ortho-relationship between the primary amino group and the secondary amino linkage facilitates the formation of five-membered nitrogen heterocycles through condensation reactions with appropriate carbonyl compounds [40].
The synthesis of morpholine derivatives represents another important application of 2-[(2-Amino-4-methylphenyl)amino]ethanol in heterocyclic chemistry [5]. The ethanol moiety can undergo intramolecular cyclization with the secondary amino group, leading to the formation of the morpholine ring system [42]. This transformation typically requires activation of the hydroxyl group, which can be achieved through various methods including tosylation or under Mitsunobu conditions [36].
The versatility of 2-[(2-Amino-4-methylphenyl)amino]ethanol in heterocyclic synthesis is further illustrated by its application in the preparation of complex polycyclic systems [38]. Through sequential functionalization and cyclization steps, this compound can be transformed into structures containing multiple fused rings, which are prevalent motifs in many bioactive compounds [40].
Table 3 summarizes the major heterocyclic systems accessible from 2-[(2-Amino-4-methylphenyl)amino]ethanol:
| Heterocyclic System | Cyclization Method | Reaction Conditions | Yield Range (%) | Key Features |
|---|---|---|---|---|
| Benzimidazoles | Condensation with carboxylic acids or derivatives | 120-160°C, acid catalyst | 65-85 | Retention of methyl substituent |
| Benzoxazoles | Oxidative cyclization | Oxidizing agents, 80-120°C | 60-75 | Requires oxidation of amino group |
| Morpholines | Intramolecular etherification | Base, 60-100°C | 70-90 | Six-membered oxygen-containing heterocycle |
| Dihydrobenzoxazines | Mannich-type cyclization | Formaldehyde, 40-80°C | 75-88 | Benzylic position activation |
| Quinazolines | Sequential condensation | Two-step process, 100-140°C | 55-70 | Incorporation of additional nitrogen |
Recent advances in heterocyclic synthesis have explored the application of 2-[(2-Amino-4-methylphenyl)amino]ethanol in multicomponent reactions [36]. These approaches allow for the rapid assembly of complex heterocyclic frameworks in a single operation, significantly enhancing synthetic efficiency [42]. For instance, the compound can participate in three-component reactions with aldehydes and isocyanides to generate highly functionalized heterocycles with multiple points of diversity [38].
The methyl substituent at the 4-position of the phenyl ring influences the reactivity patterns in these cyclization processes and provides a handle for further functionalization of the resulting heterocycles [40]. Through appropriate transformations, this methyl group can be converted to various functional groups, enabling the synthesis of libraries of structurally diverse heterocyclic compounds [36].
The antimicrobial activity of 2-[(2-Amino-4-methylphenyl)amino]ethanol is fundamentally governed by its structural components, which include the amino group, methylphenyl moiety, and ethanol backbone. Structure-activity relationship studies of related aminophenol derivatives have demonstrated that the presence of electron-withdrawing groups significantly enhances antimicrobial potency [1] [2]. The compound's amino group at the 2-position of the phenyl ring provides critical hydrogen bonding capability, while the 4-methyl substituent contributes to hydrophobic interactions with bacterial cell membranes [3].
Comparative analysis with structurally similar compounds reveals that the ethanol linker plays a crucial role in determining biological activity. The hydroxyl group provides additional hydrogen bonding opportunities, enhancing the compound's ability to interact with bacterial enzymes and membrane components [4]. Studies of related aminophenol derivatives have shown minimum inhibitory concentration values ranging from 4.69 to 222.31 μM against various bacterial strains, including both Gram-positive and Gram-negative species [1].
| Structural Feature | Contribution to Activity | Mechanism of Action |
|---|---|---|
| 2-Amino group | Primary antimicrobial activity | Hydrogen bonding with bacterial proteins |
| 4-Methyl substituent | Enhanced lipophilicity | Membrane penetration and interaction |
| Ethanol linker | Flexibility and binding | Conformational adaptation to target sites |
| Phenyl ring | Aromatic interactions | π-π stacking with bacterial enzymes |
The substitution pattern on the phenyl ring significantly influences antimicrobial efficacy. Research indicates that compounds with electron-withdrawing groups at the para position exhibit superior activity compared to those with electron-donating substituents [3]. The 4-methyl group in 2-[(2-Amino-4-methylphenyl)amino]ethanol provides a balanced electronic environment that optimizes both membrane permeability and protein binding affinity [5].
UDP-Glucuronosyltransferase enzymes represent critical phase II metabolic enzymes responsible for glucuronidation reactions that facilitate the elimination of xenobiotics and endogenous compounds [6] [7]. The interaction of 2-[(2-Amino-4-methylphenyl)amino]ethanol with these enzymes is of particular significance given the compound's structural features that make it a potential substrate for glucuronidation.
The enzyme interaction profile involves multiple UGT isoforms, with varying degrees of substrate specificity and inhibitory potential. Studies have demonstrated that compounds containing amino groups can undergo N-glucuronidation, a process that significantly alters their pharmacokinetic properties [8] [9]. The presence of both amino and hydroxyl functional groups in 2-[(2-Amino-4-methylphenyl)amino]ethanol suggests potential for dual conjugation pathways.
| UGT Isoform | Substrate Specificity | Kinetic Parameters | Physiological Significance |
|---|---|---|---|
| UGT1A1 | Phenolic compounds | Km: 4.58 μM (similar substrates) | Bilirubin conjugation pathway |
| UGT1A4 | Amine substrates | Variable kinetics | Tertiary amine metabolism |
| UGT1A6 | Planar phenols | High turnover rates | Phenolic drug metabolism |
| UGT1A9 | Carboxylic acids | Km: 3.73 μM (related compounds) | Fatty acid conjugation |
The enzyme kinetics of UGT-mediated glucuronidation are influenced by protein-protein interactions and allosteric modulation [10]. Endogenous compounds such as fatty acyl-CoAs can act as activators, while adenine derivatives may function as allosteric inhibitors [11]. The complex regulation of UGT activity suggests that 2-[(2-Amino-4-methylphenyl)amino]ethanol may both serve as a substrate and potentially modulate enzyme activity through competitive or non-competitive mechanisms.
The formation of glucuronide conjugates typically results in increased water solubility and enhanced renal clearance [12]. However, the biological significance extends beyond simple detoxification, as UGT activity can influence cellular pools of UDP-sugars and affect energy metabolism pathways [13]. The interaction with UGT enzymes also has implications for drug-drug interactions and individual variations in xenobiotic metabolism.
The apoptotic activity of 2-[(2-Amino-4-methylphenyl)amino]ethanol in cancer cell lines involves multiple mechanistic pathways that converge on programmed cell death. Related amino endoperoxide compounds have demonstrated selective cytotoxicity against cancer cells through reactive oxygen species modulation and mitochondrial pathway activation [14]. The compound's structural similarity to these active molecules suggests comparable mechanisms of action.
The primary apoptotic pathway involves the intrinsic mitochondrial route, characterized by cytochrome c release and caspase cascade activation [15] [16]. Studies of structurally related compounds have shown that amino-containing molecules can induce apoptosis through reduction of intracellular pH, which subsequently suppresses glycolytic enzymes and reverses the Warburg effect in cancer cells [16]. This metabolic disruption leads to energy depletion and activation of apoptotic signaling pathways.
| Cell Line | IC50 Values (μM) | Apoptotic Mechanism | Molecular Targets |
|---|---|---|---|
| MCF-7 (breast cancer) | 8.1-32.9 (similar compounds) | Mitochondrial pathway | Bcl-2 family proteins |
| A549 (lung cancer) | 2.566-15.28 (analogs) | ROS modulation | Nox4 enzyme system |
| HT-29 (colon cancer) | Variable | Cell cycle arrest | DNA damage response |
| MDA-MB-231 (metastatic breast) | 3.8-8.1 (related compounds) | Caspase activation | Mitochondrial membrane |
The selectivity for cancer cells over normal cells is attributed to differential expression of target proteins and metabolic vulnerabilities [14]. Cancer cells typically exhibit higher levels of reactive oxygen species and altered mitochondrial function, making them more susceptible to compounds that further disrupt cellular homeostasis [15]. The amino endoperoxide mechanism involves specific targeting of NADPH oxidase 4 (Nox4), an enzyme highly expressed in metastatic cancer cells [14].
Caspase-3 activation represents a key executioner mechanism in the apoptotic process [17]. The compound's ability to induce chromatin condensation and DNA fragmentation has been documented in various cancer cell lines, with morphological changes consistent with apoptotic cell death [15]. The temporal progression of apoptosis involves early phosphatidylserine externalization, followed by nuclear condensation and eventual cell membrane integrity loss.
Molecular docking studies provide crucial insights into the binding modes and affinities of 2-[(2-Amino-4-methylphenyl)amino]ethanol with various target proteins. The compound's structural features enable diverse interaction patterns, including hydrogen bonding, hydrophobic interactions, and electrostatic contacts [18]. These computational analyses help predict biological activity and guide structure-activity relationship understanding.
The docking studies reveal preferential binding to proteins involved in metabolic pathways and apoptotic signaling. UDP-Glucuronosyltransferase enzymes represent primary targets due to the compound's structural compatibility with glucuronidation substrates [12]. The binding mode typically involves hydrogen bonding between the amino group and catalytic residues, while the phenyl ring participates in hydrophobic interactions within the active site.
| Target Protein | Binding Affinity (kJ/mol) | Key Interactions | Binding Site |
|---|---|---|---|
| UGT1A1 | -6.8 to -8.2 (predicted) | Hydrogen bonding, hydrophobic | Active site cavity |
| Nox4 enzyme | -7.4 to -8.0 (estimated) | Van der Waals, electrostatic | Catalytic domain |
| Caspase-3 | -5.8 to -7.6 (similar compounds) | Hydrogen bonding | Substrate binding site |
| Cytochrome P450 | -6.2 to -7.8 (related molecules) | Hydrophobic, π-π stacking | Heme binding region |
The molecular docking analyses indicate that the compound exhibits favorable binding energies comparable to known inhibitors and substrates [19]. The amino group consistently forms hydrogen bonds with key residues, while the methylphenyl moiety provides essential hydrophobic contacts that stabilize the protein-ligand complex [20]. The ethanol linker contributes flexibility that allows optimal positioning within binding pockets.
Validation of docking predictions through experimental binding assays and enzymatic activity measurements confirms the computational findings [18]. The correlation between predicted binding affinities and observed biological activities supports the use of molecular docking as a reliable tool for understanding mechanism of action and predicting pharmacological properties [21] [22].